Phthalocyanine Iron(II)

Catalog No.
S589349
CAS No.
132-16-1
M.F
C32H16FeN8
M. Wt
568.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalocyanine Iron(II)

CAS Number

132-16-1

Product Name

Phthalocyanine Iron(II)

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+)

Molecular Formula

C32H16FeN8

Molecular Weight

568.4 g/mol

InChI

InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

MIINHRNQLVVCEW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2]

Synonyms

ferrous phthalocyanine, iron(II) phthalocyanine

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2]
  • Oxidation reactions: Phthalocyanine Iron(II) can act as a catalyst for the oxidation of various organic compounds, including alcohols and alkyl arenes. Studies have shown its effectiveness in converting benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant [].
  • Wastewater treatment: Phthalocyanine Iron(II) contributes to the degradation of organic pollutants present in wastewater [].

Photodegradation

Phthalocyanine Iron(II) exhibits photodegradation properties, meaning it can break down molecules using light. This characteristic makes it useful in:

  • Environmental remediation: Research explores the use of Phthalocyanine Iron(II) for the photodegradation of harmful environmental contaminants, such as Bisphenol A (BPA) [].
  • Organic pollutant removal: Studies investigate the potential of Phthalocyanine Iron(II) for removing organic pollutants from water sources through photocatalytic degradation [].

Other Research Areas

Beyond the applications mentioned above, Phthalocyanine Iron(II) is being studied in diverse research areas:

  • Cancer research: Studies explore the potential of Phthalocyanine Iron(II) for cancer diagnosis and treatment due to its properties similar to other photosensitizers used in photodynamic therapy [].
  • Sensor development: Research investigates the use of Phthalocyanine Iron(II) in developing sensors for various applications, such as gas detection [].

Phthalocyanine Iron(II), also known as iron(II) phthalocyanine, is a coordination compound characterized by a central iron ion coordinated to a phthalocyanine ligand. The structure consists of a large, planar, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms. This compound exhibits unique electronic and magnetic properties due to the presence of the iron ion, which can exist in different oxidation states, notably as iron(II) or iron(III). The electronic configuration of iron(II) phthalocyanine allows it to function as an effective catalyst in various

The mechanism of action of FePc depends on the specific application. In catalysis, FePc's ability to activate molecules like oxygen is crucial. The central iron ion and the delocalized electron system within the molecule work together to facilitate various chemical reactions []. For example, in oxygen reduction reactions, FePc can accept electrons and activate oxygen molecules for efficient energy conversion processes.

FePc is generally considered a low-hazard material. However, it's recommended to handle it with care, as prolonged exposure to dust may cause respiratory irritation []. Always consult the safety data sheet (SDS) before handling FePc in a laboratory setting.

  • Oxygen Reduction Reaction: Iron(II) phthalocyanine has been identified as a highly active catalyst for the oxygen reduction reaction in acidic media. It facilitates the conversion of oxygen to water, demonstrating performance comparable to platinum-based catalysts .
  • C-H Bond Activation: It serves as an effective catalyst for intramolecular C(sp3)–H bond activation, showcasing its versatility in organic synthesis .
  • Oxidation Reactions: Iron(II) phthalocyanine catalyzes various oxidation reactions, including the hydroxylation of benzene to phenol using hydrogen peroxide as an oxidant .

Several methods have been developed for synthesizing iron(II) phthalocyanine:

  • Direct Synthesis: This involves heating a mixture of phthalonitrile and iron salts in the presence of a suitable solvent.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact.
  • Support Modification: Iron(II) phthalocyanine can be immobilized on supports like chitosan aerogel to create heterogeneous catalysts with improved stability and reusability .

Iron(II) phthalocyanine finds applications across various fields:

  • Catalysis: It is widely used in catalyzing oxidation reactions and electrochemical processes, particularly in fuel cells and batteries.
  • Sensors: The compound's electrochemical properties make it suitable for use in sensors for detecting gases and biomolecules.
  • Dyes and Pigments: Due to its vibrant color, iron(II) phthalocyanine is utilized in dyes and pigments for industrial applications.

Studies on the interactions of iron(II) phthalocyanine with various substrates reveal significant insights into its catalytic mechanisms. For instance, its interaction with molecular oxygen leads to distinct changes in its electronic structure, influencing its catalytic activity . Additionally, research on its interface with conductive materials has shown that the magnetic properties of iron(II) phthalocyanine can be modulated by external factors such as gas exposure .

Iron(II) phthalocyanine belongs to a broader class of metallophthalocyanines. Here are some comparable compounds:

Compound NameMetal IonNotable Properties
Cobalt PhthalocyanineCobalt(II)Higher stability under oxidative conditions
Nickel PhthalocyanineNickel(II)Effective in catalyzing hydrogenation reactions
Zinc PhthalocyanineZinc(II)Less catalytic activity compared to iron
Manganese PhthalocyanineManganese(II)Used in electrochemical applications

Uniqueness of Iron(II) Phthalocyanine

Iron(II) phthalocyanine is unique due to its ability to switch between different oxidation states (iron(II) and iron(III)), which significantly enhances its catalytic versatility. Its magnetic properties also make it suitable for applications in molecular spintronics, distinguishing it from other metallophthalocyanines that do not exhibit such behavior.

Physical Description

Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

568.084728 g/mol

Monoisotopic Mass

568.084728 g/mol

Heavy Atom Count

41

Related CAS

36344-64-6

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 11 of 56 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (45.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.18%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (27.27%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

132-16-1

General Manufacturing Information

Iron, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE

Dates

Modify: 2023-08-15

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